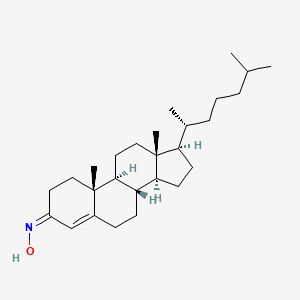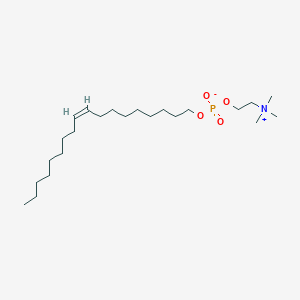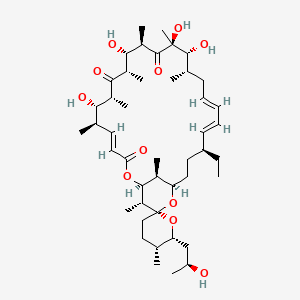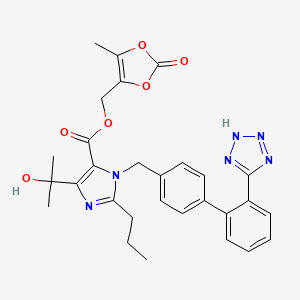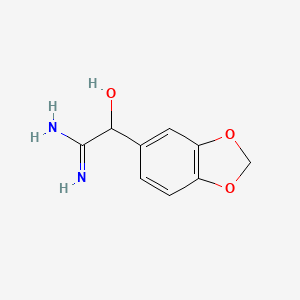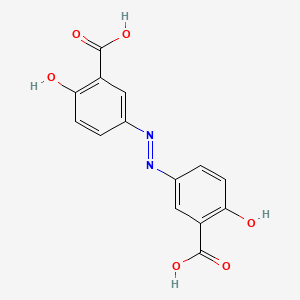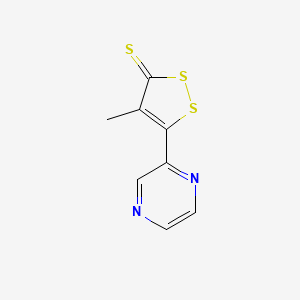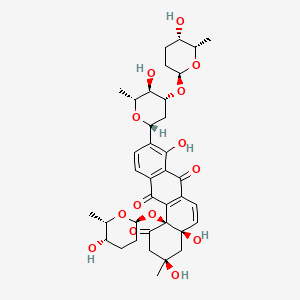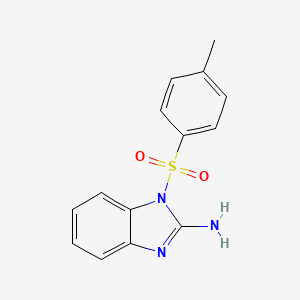
诺地尼替-1
描述
科学研究应用
ML130 因其对 NOD1 受体的选择性抑制而被广泛用于科学研究。其应用包括:
化学: 用作化学探针来研究 NOD1 通路及其在细胞信号传导中的作用。
生物学: 研究 NOD1 在免疫反应中的作用及其在炎症性疾病中的参与。
医学: 探索在治疗与 NOD1 激活相关的疾病(如炎症性肠病和某些癌症)中的潜在治疗应用。
工业: 用于开发针对 NOD1 通路的新药.
作用机制
ML130 通过选择性抑制 NOD1 受体发挥作用。该化合物与受体结合,并阻止其被配体(如 γ-D-谷氨酰-间二氨基庚二酸 (γ-D-Glu-mDAP))激活。 这种抑制阻断了下游信号通路,包括活化的 B 细胞核因子 kappa 轻链增强子 (NF-κB) 通路,该通路参与促炎细胞因子的产生 。
类似化合物:
Nodinitib-2: 另一种选择性 NOD1 抑制剂,具有类似的性质,但化学结构不同。
ML146: 一种同时抑制 NOD1 和 NOD2 受体的化合物。
GSK583: 一种选择性 NOD2 抑制剂,对 NOD1 几乎没有活性。
ML130 的独特性: ML130 独特的特点是它对 NOD1 的高度选择性,优于 NOD2,使其成为研究 NOD1 特异性通路而不发生交叉反应的理想工具。 它能够抑制 NOD1 诱导的 NF-κB 激活,且无细胞毒性,进一步提高了其在研究中的实用性 。
生化分析
Biochemical Properties
Nodinitib-1 plays a crucial role in biochemical reactions, particularly those involving the NOD1 receptor . It interacts with this receptor to inhibit the production of IL-8, a key cytokine involved in inflammatory responses . The nature of this interaction is selective and reversible, making Nodinitib-1 a valuable tool for studying NOD1-mediated processes .
Cellular Effects
Nodinitib-1 has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the NOD1 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, Nodinitib-1 has been shown to inhibit γ-tri-DAP-induced expression of the prototypical NF-κB target gene IκBα at the mRNA level .
Molecular Mechanism
At the molecular level, Nodinitib-1 exerts its effects through specific binding interactions with the NOD1 receptor . This binding inhibits the activation of NF-κB and MAPK signaling pathways, without affecting the Akt survival pathway . This selective inhibition allows Nodinitib-1 to modulate cellular responses to NOD1 ligands .
Metabolic Pathways
Nodinitib-1 is involved in the metabolic pathways related to the NOD1 receptor . It interacts with this receptor to modulate the production of cytokines and other metabolites involved in inflammatory responses
Transport and Distribution
Given its role as a NOD1 inhibitor, it is likely that Nodinitib-1 interacts with cellular transporters or binding proteins that facilitate its movement within the cell .
Subcellular Localization
As a NOD1 inhibitor, it is plausible that Nodinitib-1 is directed to specific compartments or organelles where NOD1 is localized
准备方法
合成路线和反应条件: ML130 的合成涉及多个步骤,从市售的起始原料开始反应条件通常涉及使用有机溶剂,例如二甲基亚砜 (DMSO) 和乙醇,反应在受控温度和惰性气氛下进行 。
工业生产方法: 虽然 ML130 的具体工业生产方法没有被广泛记录,但该化合物是在研究实验室中使用标准有机合成技术合成的。 该过程涉及纯化步骤,例如重结晶和色谱法,以达到高纯度水平,通常高于 97% 。
化学反应分析
反应类型: ML130 经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以氧化形成亚砜或砜。
还原: 还原反应可以将亚砜转化回硫醚。
取代: ML130 中的芳香环可以发生亲电取代反应。
常用试剂和条件:
氧化: 通常使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 采用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 在受控条件下可以使用溴 (Br2) 或硝酸 (HNO3) 等亲电试剂。
主要产物: 这些反应形成的主要产物包括亚砜、砜和芳香环的各种取代衍生物 。
相似化合物的比较
Nodinitib-2: Another selective NOD1 inhibitor with similar properties but different chemical structure.
ML146: A compound with dual inhibition of NOD1 and NOD2 receptors.
GSK583: A selective inhibitor of NOD2 with no significant activity against NOD1.
Uniqueness of ML130: ML130 is unique due to its high selectivity for NOD1 over NOD2, making it an ideal tool for studying NOD1-specific pathways without cross-reactivity. Its ability to inhibit NOD1-induced NF-κB activation with no cytotoxicity further enhances its utility in research .
属性
IUPAC Name |
1-(4-methylphenyl)sulfonylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFABRWQVPCPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360187 | |
| Record name | ML130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
799264-47-4 | |
| Record name | ML130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)
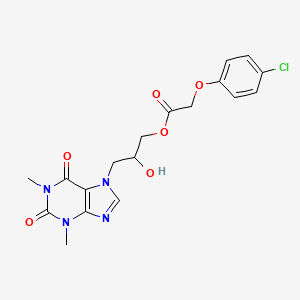
![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)
